molecular formula C12H17N5O B11804150 7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B11804150
M. Wt: 247.30 g/mol
InChI Key: FKKUWXQMEMHRJL-UHFFFAOYSA-N
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Description

7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylpiperidine with a triazolopyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and induction of apoptosis in cancer cells. The molecular pathways involved include the disruption of cyclin-CDK complexes and the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is unique due to its specific structural features that confer high binding affinity and selectivity towards its molecular targets. Its piperidine ring enhances its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C12H17N5O

Molecular Weight

247.30 g/mol

IUPAC Name

7-(2-ethylpiperidin-1-yl)-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

InChI

InChI=1S/C12H17N5O/c1-2-9-5-3-4-7-16(9)10-6-8-17-11(13-10)14-15-12(17)18/h6,8-9H,2-5,7H2,1H3,(H,15,18)

InChI Key

FKKUWXQMEMHRJL-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C2=NC3=NNC(=O)N3C=C2

Origin of Product

United States

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